2-Amino-1-cyclohexylethan-1-one
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Overview
Description
2-Amino-1-cyclohexylethan-1-one is an organic compound with the molecular formula C8H15NO It is a derivative of cyclohexane, featuring an amino group and a ketone group attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-cyclohexylethan-1-one typically involves the reaction of cyclohexanone with ammonia or an amine under specific conditions. One common method is the reductive amination of cyclohexanone using ammonia and a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol at room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form 2-amino-1-cyclohexylethanol using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of 2-amino-1-cyclohexylethanol.
Substitution: Formation of substituted cyclohexyl derivatives.
Scientific Research Applications
2-Amino-1-cyclohexylethan-1-one has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fine chemicals and as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of 2-Amino-1-cyclohexylethan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
2-Amino-1-cyclohexylethanol: This compound is similar but features a hydroxyl group instead of a ketone group.
Cyclohexanone: The parent compound, lacking the amino group.
Cyclohexylamine: Contains an amino group but lacks the ketone group.
Uniqueness: 2-Amino-1-cyclohexylethan-1-one is unique due to the presence of both an amino group and a ketone group on the cyclohexane ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs.
Properties
Molecular Formula |
C8H15NO |
---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
2-amino-1-cyclohexylethanone |
InChI |
InChI=1S/C8H15NO/c9-6-8(10)7-4-2-1-3-5-7/h7H,1-6,9H2 |
InChI Key |
IGHMPJLCFPTLSY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)CN |
Origin of Product |
United States |
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